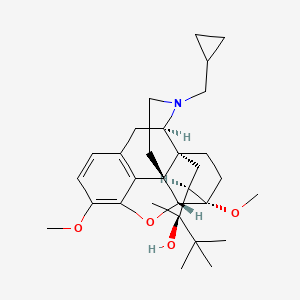

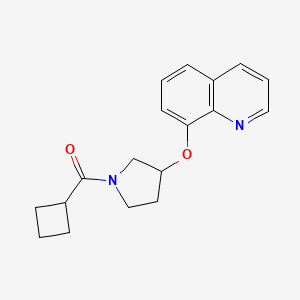

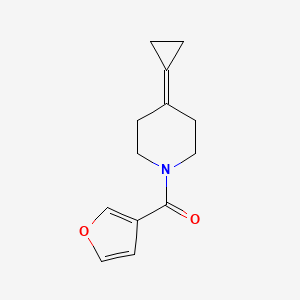

3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one” often belong to a class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles were synthesized and their structures characterized by spectral (1H NMR, 13C NMR, infrared spectroscopy, liquid chromatography-mass spectroscopy) and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like 1H NMR, 13C NMR, infrared spectroscopy, and liquid chromatography-mass spectroscopy .Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) has been considered as a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

Cytotoxic and Anti-HIV Properties : A study by (Bielenica et al., 2017) explored derivatives of thioxothiazolidinone, revealing significant cytotoxicity against certain cell lines and potential anti-HIV properties. This research highlights the compound's potential in the treatment of cancer and HIV.

Supramolecular Self-Assembly : Research by (Andleeb et al., 2017) focused on the supramolecular assemblies of thioxothiazolidinone derivatives. The study provides insights into the molecular structures and interactions that are crucial for developing new materials and drugs.

Antimicrobial Activity : A study by (B'Bhatt & Sharma, 2017) synthesized novel compounds from thioxothiazolidin-4-one and demonstrated their potent antibacterial and antifungal properties, suggesting applications in combating various infections.

Anticancer Activity Evaluation : (Buzun et al., 2021) conducted a study on thiazolidinone derivatives and identified compounds with high levels of antimitotic activity. This research is significant for the development of new cancer therapies.

Nickel(II) Complexes and DNA Binding : Research by (El-Sonbati et al., 2017) on nickel(II) complexes of thioxothiazolidinone derivatives showed interactions with DNA and exhibited antimicrobial activities, suggesting potential in drug design and disease treatment.

DFT Calculations and Optical Responses : A study by (Baroudi et al., 2020) focused on the synthesis of thioxo-thiazolidine and its theoretical analysis, indicating its potential for optoelectronic device applications.

Anticancer and In Silico Studies : (Alshammari et al., 2021) synthesized a thiazolidine-2,4-dione derivative and evaluated its cytotoxicity against cancerous and normal cell lines, highlighting its potential as an anticancer agent.

MMP Inhibitors in Tissue Damage : The study by (Incerti et al., 2018) on thiazolidinone derivatives as MMP inhibitors demonstrated their potential in treating tissue damage and inflammation.

Breast Cancer Studies : (Vanitha et al., 2021) synthesized thioxoimidazolidin-4-one derivatives and explored their interactions with the Estrogen Receptor, aiming to find potential treatments for breast cancer.

Safety And Hazards

Zukünftige Richtungen

Future research could focus on exploring the flexible chemistry of similar compounds for biomolecule immobilization and bioconjugation . Additionally, the catalytic reduction of 4-nitrophenol by nanostructured materials is a benchmark reaction that could be used to assess the activity of the nanostructured materials .

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S2/c12-8-5-16-9(15)10(8)6-1-3-7(4-2-6)11(13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWPIFDMVXXWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2883406.png)

![N-(1-cyanocyclopentyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2883407.png)

![3-methyl-N-(2-oxothiolan-3-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883408.png)

![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2883415.png)

![N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2883417.png)